1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one
Overview
Description
Synthesis Analysis
While specific synthesis methods for “1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one” are not available, similar compounds such as “1-(2-Chloroethyl)pyrrolidine hydrochloride” are typically synthesized in the laboratory . Another related compound, “1,3-bis(2-chloroethyl)-1-nitrosourea”, has been synthesized through various methods .Scientific Research Applications
Biological Activity and Synthesis
1,3-Dihydro-2H-imidazol-2-ones, including compounds like 1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one, exhibit various biological activities. Notably, certain derivatives have been identified for their antioxidant properties. Additionally, derivatives like enoximone and piroximone are known for their pronounced cardiotonic activity, highlighting the potential of these compounds in medical and biological applications (S. I. Zav’yalov et al., 2004).
Chemistry and Reaction Studies
The chemistry of 1,3-dihydro-2H-imidazol-2-ones also involves exploring their reaction pathways. For instance, studies on the spontaneous alkylation of methimazole with 1,2-dichloroethane provide insights into the formation pathways and intermediate products of related compounds (Leo Štefan et al., 2021).
Conformational Analysis
The conformational analysis of imidazol-2-ylum heterocycles bearing N-β-chloroethyl and N-vinyl pendant groups is another area of interest. This research helps in understanding the molecular structures and interactions, such as Cl⋯N weak interactions, which are crucial in the development of new compounds and materials (G. Rodríguez-López et al., 2017).
Corrosion Inhibition
Imidazole derivatives have also been investigated for their role in corrosion inhibition. For example, studies on halogen-substituted imidazoline derivatives, closely related to this compound, demonstrate their effectiveness as corrosion inhibitors for metals in certain environments (Ke-gui Zhang et al., 2015).
Industrial Synthesis
From an industrial perspective, the synthesis of 1-(2-Chloroethyl)-2-imidazolidinone, which shares a structural similarity with the compound , highlights the feasibility and efficiency of producing these compounds on a larger scale. This approach underscores the practical applications of these compounds in various industries (Chen Shui-ku, 2011).
Mechanism of Action
Target of Action
The primary target of 1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one, also known as mechlorethamine, is DNA . It binds to the N7 nitrogen on the DNA base guanine . This compound is the prototype of alkylating agents, a group of anticancer chemotherapeutic drugs .
Mode of Action
Mechlorethamine works by binding to DNA, crosslinking two strands and preventing cell duplication . Alkylating agents work by three different mechanisms:
- attachment of alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA ,
- DNA damage via the formation of cross-links (bonds between atoms in the DNA) which prevents DNA from being separated for synthesis or transcription , and
- the induction of mispairing of the nucleotides leading to mutations .
Biochemical Pathways
The biochemical pathways affected by mechlorethamine are those involved in DNA replication and RNA transcription . The compound’s ability to bind to DNA and prevent its duplication disrupts these pathways, leading to cell death and thus, its anticancer effects .
Pharmacokinetics
The pharmacokinetics of mechlorethamine involve rapid distribution and elimination. The compound has a biological half-life of less than 1 minute . It is excreted through the kidneys . The rapid distribution and elimination of mechlorethamine contribute to its bioavailability and its ability to quickly reach its target sites in the body .
Result of Action
The result of mechlorethamine’s action is the prevention of cell duplication, leading to cell death . This is particularly effective in cancer cells, which are characterized by rapid and uncontrolled cell division . Therefore, mechlorethamine is used as an anticancer agent, particularly in the treatment of Hodgkin’s disease, lymphosarcoma, and chronic myelocytic or lymphocytic leukemia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of mechlorethamine. For example, the compound’s effectiveness can be influenced by the presence of other substances in the body that can interact with it . Additionally, the compound’s stability can be affected by factors such as temperature and pH
Biochemical Analysis
Biochemical Properties
1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one may interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Properties
IUPAC Name |
3-(2-chloroethyl)-1H-imidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O/c6-1-3-8-4-2-7-5(8)9/h2,4H,1,3H2,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTHDQDMSUWQKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N1)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592858 | |
Record name | 1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938459-07-5 | |
Record name | 1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=938459-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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